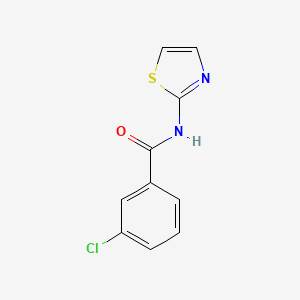

3-chloro-N-(1,3-thiazol-2-yl)benzamide

Description

General Overview of Thiazole (B1198619) and Benzamide (B126) Moieties in Medicinal Chemistry and Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a key component in a wide array of natural and synthetic compounds exhibiting diverse biological activities. nih.govtandfonline.com Thiazole derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govku.dkresearchgate.net The versatility of the thiazole nucleus allows for various substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Similarly, the benzamide moiety, an amide derivative of benzoic acid, is a common feature in many approved drugs. esisresearch.org Benzamide-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. esisresearch.org The amide linkage in benzamides is a critical structural element that can participate in hydrogen bonding interactions with biological targets.

Historical Context and Evolution of Thiazole-Benzamide Derivatives in Chemical Research

The exploration of thiazole-containing compounds has a rich history, with early investigations dating back to the discovery of penicillin, which features a fused thiazolidine (B150603) ring. Over the decades, the synthesis of novel thiazole derivatives has been a continuous effort in the quest for new therapeutic agents. ku.dkmdpi.com The development of benzamide derivatives has also seen significant progress, with numerous compounds being synthesized and evaluated for their medicinal properties.

The combination of these two important pharmacophores into the N-(1,3-thiazol-2-yl)benzamide scaffold is a more recent development, driven by the strategy of molecular hybridization to create compounds with enhanced or novel biological activities. Researchers have explored various synthetic routes to access these derivatives and have investigated their potential in different disease models. tandfonline.com

Significance of 3-chloro-N-(1,3-thiazol-2-yl)benzamide within the Class of Thiazole-Benzamide Compounds

While extensive research has been conducted on the broader class of N-(thiazol-2-yl)benzamide analogs, specific and detailed studies on this compound are limited in the public domain. However, the significance of this particular compound can be inferred from structure-activity relationship (SAR) studies of related molecules.

The position and nature of substituents on the benzamide ring are known to significantly influence the biological activity of N-(thiazol-2-yl)benzamide derivatives. Halogen substitutions, such as the chloro group at the 3-position, can modulate factors like lipophilicity, electronic properties, and metabolic stability, which in turn can affect the compound's interaction with its biological target. For instance, studies on related chloro-substituted benzothiazole (B30560) derivatives have shown that the presence and position of the chlorine atom can enhance antimicrobial activity. esisresearch.org

A study on N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC) investigated various substitutions on the phenyl ring. While this study did not specifically report on the 3-chloro analog, it highlighted the importance of the substitution pattern on the benzamide moiety for antagonist potency and efficacy. nih.gov The commercial availability of this compound suggests its potential use as a building block in the synthesis of more complex molecules or as a tool compound for screening in various biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 313375-93-8 |

| Molecular Formula | C₁₀H₇ClN₂OS |

| Molecular Weight | 238.70 g/mol |

Data sourced from commercially available information.

Current Research Landscape and Emerging Trends in Thiazole-Benzamide Studies

The current research landscape for thiazole-benzamide derivatives is vibrant and expanding into several key therapeutic areas. A significant trend is the development of these compounds as potential anticancer agents. For example, novel N-(thiazol-2-yl)benzamides of quinoxaline (B1680401) have been synthesized and evaluated as DNA topoisomerase II targeting anticancer agents, with some compounds showing promising activity against various cancer cell lines. tandfonline.com

Another emerging area of interest is the development of thiazole-benzamide derivatives as glucokinase activators for the potential treatment of type 2 diabetes. researchgate.net Furthermore, the discovery of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC) opens up new avenues for exploring the physiological functions of this ion channel and for developing novel therapeutics. nih.gov

Recent patents also highlight the growing interest in this scaffold, with applications of thiazole benzamide derivatives being explored for the treatment of osteoporosis. The development of green synthetic routes for thiazole derivatives is another important trend, aiming to create more environmentally friendly and efficient methods for producing these valuable compounds.

Future research is likely to focus on further elucidating the structure-activity relationships of substituted N-(1,3-thiazol-2-yl)benzamides, including a more detailed investigation of the specific roles of substituents like the 3-chloro group. The exploration of new biological targets and the application of computational methods for rational drug design will also be crucial in advancing the therapeutic potential of this promising class of compounds.

Properties

IUPAC Name |

3-chloro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMZNVWAQDPGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Approaches to 3 Chloro N 1,3 Thiazol 2 Yl Benzamide and Its Analogs

Direct Synthesis of 3-chloro-N-(1,3-thiazol-2-yl)benzamide

The most straightforward approach to synthesizing this compound involves the formation of an amide bond between 2-aminothiazole (B372263) and a derivative of 3-chlorobenzoic acid. This is typically achieved through the reaction of the amine with a more reactive acyl species, such as an acyl chloride.

The general reaction is the acylation of 2-aminothiazole with 3-chlorobenzoyl chloride. The nitrogen atom of the amino group on the thiazole (B1198619) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is often scavenged by a base to drive the reaction to completion.

The efficiency and yield of the direct synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives can be significantly influenced by the choice of solvent, base, temperature, and reaction time. Research on analogous compounds provides insight into optimized conditions that are applicable to the synthesis of the 3-chloro derivative.

For instance, the synthesis of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide is achieved by refluxing 2,4-dichlorobenzoyl chloride and 2-aminothiazole in acetone (B3395972) for 1.5 hours. nih.gov Another method, used for synthesizing 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, involves reacting 2-fluorobenzoyl chloride with 2-aminothiazole in dichloromethane (B109758) (DCM) at room temperature for 4 hours, using triethylamine (B128534) as a base to neutralize the HCl byproduct. nih.gov These conditions highlight common strategies for enhancing yield, such as removing the HCl byproduct to prevent protonation of the starting amine, which would render it non-nucleophilic.

The table below summarizes typical reaction conditions used for the synthesis of analogous N-(1,3-thiazol-2-yl)benzamides.

| Acyl Chloride | Amine | Solvent | Base | Conditions | Yield | Reference |

| 2,4-Dichlorobenzoyl chloride | 2-Aminothiazole | Acetone | None specified | Reflux, 1.5 h | 72% | nih.gov |

| 2-Fluorobenzoyl chloride | 2-Aminothiazole | Dichloromethane | Triethylamine | Room Temp, 4 h | High | nih.gov |

| Benzoyl cyanide | 2-Aminothiazole | None (solvent-free) | None specified | 323 K, 3 h | 90% | nih.gov |

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. bepls.com For the synthesis of thiazole-containing compounds, several green chemistry approaches have been developed. These include solvent-free reactions, the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), and energy-efficient techniques like microwave irradiation. bepls.com

A notable example is the solvent-free synthesis of N-(1,3-thiazol-2-yl)benzamide by stirring 2-aminothiazole with benzoyl cyanide at 323 K, which proceeds in high yield (90%) without the need for a solvent. nih.govresearchgate.net Furthermore, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing thiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. bepls.com For example, 2-aminothiazoles have been synthesized from propargylamines and isothiocyanates under microwave conditions. bepls.com The application of reusable catalysts, such as silica-supported tungstosilisic acid, in one-pot, multi-component reactions also represents a significant advancement in the green synthesis of Hantzsch thiazole derivatives. bepls.commdpi.com

Synthetic Strategies for Related N-(1,3-thiazol-2-yl)benzamide Derivatives

While direct amidation is effective, the synthesis of the core thiazole ring and its subsequent elaboration into various benzamide (B126) derivatives involves several powerful and versatile strategies.

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. bepls.commdpi.com The traditional method involves the condensation reaction between an α-haloketone and a thioamide. google.com This reaction provides a direct route to a wide array of substituted thiazoles.

Traditional Hantzsch Synthesis:

Reactants: α-halocarbonyl compound and a compound containing a thiourea (B124793) moiety.

Mechanism: Involves nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Numerous variations and improvements on the Hantzsch synthesis have been developed to enhance its efficiency and green credentials. These include catalyst-free and solvent-free conditions, which can lead to the formation of 2-aminothiazoles in seconds with good yields. organic-chemistry.org One-pot, multi-component procedures using reusable catalysts under conventional heating or ultrasonic irradiation have also been successfully employed. bepls.commdpi.com

The formation of the amide bond is the crucial step in linking the thiazole and benzoyl moieties. Beyond the use of acyl chlorides, various other condensation reactions are employed in organic synthesis. A common and mild method involves the use of a carboxylic acid (e.g., 3-chlorobenzoic acid) and an amine (2-aminothiazole) in the presence of a coupling agent.

One widely used coupling agent is N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is known for its high yields and mild reaction conditions, avoiding the need for harsh reagents like thionyl chloride to prepare acyl chlorides. mdpi.com The reaction of benzamide with glyoxal (B1671930) under acidic conditions is another example of a condensation reaction leading to more complex structures. mdpi.com

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This technique is used to create novel compounds with potentially enhanced activity or a different biological profile. In the context of N-(1,3-thiazol-2-yl)benzamides, the core scaffold can be hybridized with other biologically active heterocyclic systems.

For example, a benzothiazole-6-carboxylic acid core has been used as a starting point to synthesize more complex structures. mdpi.com Through a series of reactions including chloroacetylation, reaction with hydrazine, and condensation with aromatic aldehydes, the initial scaffold is elaborated into a hybrid molecule containing a β-lactam ring (an azetidinone). mdpi.com Similarly, other research has focused on linking 2-aminobenzothiazole (B30445) with other heterocycles like 1,3,4-thiadiazole (B1197879) or benzo[d]oxazole to create new amide derivatives. impactfactor.org This approach allows for the systematic exploration of chemical space around the core N-(1,3-thiazol-2-yl)benzamide structure.

One-Pot Multicomponent Reactions for Thiazole Derivative Synthesis

The synthesis of the core 2-aminothiazole scaffold, a crucial precursor for this compound and its analogs, is frequently achieved through one-pot multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. A common and powerful strategy is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thiourea derivative. mdpi.com Modern variations often generate the α-haloketone in situ, further streamlining the process.

One-pot approaches often begin with readily available ketones, which are first halogenated before the addition of the thiourea component. For instance, a sequential one-pot procedure starts with the reaction of precursor ketones with N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TSA) in methanol. bohrium.com Following this α-bromination, the corresponding N-arylthiourea is added, and the mixture is refluxed to yield the desired 2-aminothiazole derivatives in good yields (74-88%). bohrium.com

Researchers have developed numerous MCRs that combine different starting materials to access diverse thiazole derivatives. researchgate.net A notable example involves a one-pot cascade strategy using tertiary enaminones, potassium thiocyanate (B1210189) (KSCN), and anilines, which can be modulated by temperature to produce either polysubstituted 2-aminothiazoles or 2-iminothiazolines. researchgate.net Another innovative aqueous one-pot reaction utilizes isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones. researchgate.net This method first forms a thiourea intermediate, which then undergoes cyclization to furnish the thiazole product. researchgate.net

The choice of reactants significantly influences the final structure. For example, a facile one-pot, four-step process for synthesizing thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene (B1212753) ketones, treatment with potassium thiocyanate, and condensation with various primary amines in ethanol (B145695). researchgate.net To avoid the use of metal catalysts or elemental halogens, highly functionalized 5-bromo-2-amino-1,3-thiazoles can be prepared in a one-pot method from simple starting materials under mild conditions. researchgate.net

| Reaction Type | Starting Materials | Key Features | Reference |

| Sequential One-Pot | Ketones, NBS, p-TSA, N-arylthiourea | In situ α-bromination of ketone | bohrium.com |

| One-Pot Cascade | Tertiary enaminones, KSCN, Anilines | Temperature-dependent product outcome | researchgate.net |

| Aqueous One-Pot | Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones | Involves in situ thiourea formation | researchgate.net |

| Microwave-Assisted One-Pot | Aryl ketones, Thiosemicarbazide, Phenacyl bromides | Solvent and catalyst-free, rapid synthesis | bepls.com |

Novel Catalytic Approaches and Reaction Optimization

The efficiency and selectivity of thiazole synthesis have been significantly advanced through the development of novel catalytic systems and rigorous reaction optimization. Catalysts play a pivotal role in enhancing reaction rates, improving yields, and promoting greener chemical processes.

A variety of catalysts have been successfully employed. For instance, montmorillonite-K10, a type of clay, has been used as an effective catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea in DMSO at 80°C. researchgate.net In this method, iodine is used as the iodination reagent to form the α-iodomethylcarbonyl intermediate. researchgate.net Another approach utilizes Brønsted acids to promote the synthesis of 2,4-disubstituted thiazoles from benzylamines, acetophenones, and elemental sulfur under metal-free conditions. researchgate.net

Heterogeneous catalysts are particularly attractive due to their ease of recovery and reusability. Silica-supported tungstosilicic acid has been demonstrated as a reusable and efficient catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com Similarly, a novel multifunctional and magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This system shows high catalytic activity and can be easily separated from the reaction mixture using an external magnet. rsc.org This method also introduces trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing more toxic reagents like iodine. rsc.org

Reaction optimization is a critical step to maximize product yield and purity. This typically involves a systematic study of various parameters:

Catalyst Loading: The optimal amount of catalyst is determined to ensure the reaction proceeds efficiently without unnecessary waste. In the synthesis using the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst, it was found that the reaction yield increased with the amount of catalyst, with control experiments showing no product formation in its absence. rsc.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. Various solvents are often screened, with greener options like ethanol or ethanol/water mixtures being preferred. rsc.orgsemanticscholar.org

Temperature: Temperature is a crucial parameter, with higher temperatures often leading to shorter reaction times. Optimization studies determine the ideal temperature that provides a good balance between reaction rate and selectivity, minimizing side product formation. rsc.org

Copper-catalyzed reactions have also emerged as a practical method for thiazole synthesis, for example, through the oxidative cleavage of Csp3-H bonds of simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant. organic-chemistry.org

Derivatization and Structural Modification Strategies

Systematic Functional Group Interconversions on the Benzamide Moiety

The benzamide portion of this compound offers numerous opportunities for structural modification to explore structure-activity relationships (SAR). The synthesis of the core N-(1,3-thiazol-2-yl)benzamide structure is typically achieved by reacting 2-aminothiazole with a substituted benzoyl chloride. nih.gov For instance, reacting 2-aminothiazole with 2,4-dichlorobenzoyl chloride in refluxing acetone yields 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide. nih.gov This straightforward amide bond formation allows for the introduction of a wide array of substituents on the phenyl ring by simply changing the starting benzoyl chloride.

Systematic interconversions can be performed on the phenyl ring to modulate the electronic and steric properties of the molecule. A detailed SAR study on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) revealed the impact of various substitutions. semanticscholar.org Starting from a lead compound, analogs with different substituents on the phenyl ring were synthesized and evaluated.

Key modifications on the benzamide moiety include:

Halogen Substitution: The position and number of halogen atoms can be varied. While the parent compound has a chlorine at the 3-position, analogs with chlorine at other positions (e.g., 2-chloro, 4-chloro) or multiple chlorines (e.g., 2,4-dichloro, 3,5-dichloro) have been synthesized. nih.govsemanticscholar.org Fluorine substitution, such as in N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, has also proven effective. semanticscholar.org

Alkyl and Alkoxy Groups: Introduction of small alkyl groups like methyl (e.g., 2,4,6-trimethyl) or alkoxy groups such as ethoxy can alter the lipophilicity and conformation of the molecule. semanticscholar.org

Electron-Withdrawing/Donating Groups: Other functional groups can be introduced to probe electronic effects. Examples include the acetyl group (e.g., 3-acetyl) and the dimethylamino group (e.g., 3-dimethylamino), which have differing electronic influences on the phenyl ring. semanticscholar.org

These modifications are crucial for fine-tuning the biological activity of the compound. For example, in the ZAC antagonist study, a 3-fluorophenyl analog was found to be a potent inhibitor, whereas a 3,5-dichlorophenyl moiety led to an inactive compound. semanticscholar.org

| Substitution on Phenyl Ring | Example Compound Name | Observed Effect (ZAC Antagonism) | Reference |

| 3-Fluoro | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | Potent antagonist | semanticscholar.org |

| 3,5-Dichloro | N-(4-ethylacetylthiazol-2-yl)-3,5-dichlorobenzamide | Inactive | semanticscholar.org |

| 3-Ethoxy | N-(4-(tert-butyl)thiazol-2-yl)-3-ethoxybenzamide | Decreased activity | semanticscholar.org |

| 3-Dimethylamino | N-(4-(tert-butyl)thiazol-2-yl)-3-dimethylaminobenzamide | Potent antagonist | semanticscholar.org |

| 2,4-Dichloro | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | Synthesized for structural studies | nih.gov |

Introduction of Diverse Substituents on the Thiazole Ring

The thiazole ring is another key site for structural modification, allowing for the exploration of how changes in this heterocycle affect the compound's properties. The classic Hantzsch synthesis provides a foundational method where the substituents at the 4- and 5-positions of the thiazole ring are determined by the choice of the α-haloketone precursor. mdpi.com More advanced strategies allow for the direct functionalization of a pre-formed thiazole ring.

One powerful method involves the lithiation of the thiazole ring, followed by quenching with an electrophile. This approach enables the introduction of a variety of hydroxyalkyl substituents. researchgate.net Another strategy for C-C bond formation at the C2 position involves the addition of organometallic reagents (like Grignard reagents or silyl (B83357) enol ethers) to N-acylthiazolium salts. researchgate.net

The introduction of diverse functional groups has been extensively explored in SAR studies. For the N-(thiazol-2-yl)-benzamide series of ZAC antagonists, various substituents were examined at the 4- and 5-positions of the thiazole ring: semanticscholar.org

Alkyl Groups: Simple alkyl groups like methyl and more sterically demanding groups like tert-butyl and cyclopropyl (B3062369) have been introduced. The switch from a tert-butyl group to a cyclopropyl ring resulted in decreased antagonist potency. semanticscholar.org

Ester and Carboxamide Groups: Functional groups such as methyl esters (-COOCH₃) and carboxamides (-CONH₂) have been incorporated, though in some cases, these led to inactive compounds. semanticscholar.org

Acetyl Groups: The introduction of an acetyl group at the 4-position was found in some potent analogs. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation of Thiazole Benzamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-chloro-N-(1,3-thiazol-2-yl)benzamide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed for comprehensive structural confirmation and connectivity assignments.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzoyl and thiazole (B1198619) rings, as well as the amide proton. The aromatic region would show a complex multiplet for the protons of the 3-chlorophenyl group. The thiazole ring protons would appear as two doublets. The amide (N-H) proton is expected to appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework. The spectrum would display signals for the carbonyl carbon of the amide, the carbons of the 3-chlorophenyl ring, and the carbons of the thiazole ring. The chemical shifts of these carbons are influenced by their electronic environment, with the carbonyl carbon appearing at a significantly downfield position.

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is presented in the tables below for illustrative purposes.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amide N-H | ~12.5 | Singlet | - |

| Benzoyl H-2 | ~8.1 | Singlet | - |

| Benzoyl H-6 | ~8.0 | Doublet | ~7.8 |

| Benzoyl H-4 | ~7.7 | Doublet | ~7.8 |

| Benzoyl H-5 | ~7.6 | Triplet | ~7.8 |

| Thiazole H-4 | ~7.5 | Doublet | ~3.6 |

| Thiazole H-5 | ~7.3 | Doublet | ~3.6 |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~164 |

| Thiazole C-2 | ~158 |

| Thiazole C-4 | ~138 |

| Benzoyl C-1 | ~136 |

| Benzoyl C-3 | ~133 |

| Benzoyl C-5 | ~131 |

| Benzoyl C-6 | ~129 |

| Benzoyl C-2 | ~128 |

| Benzoyl C-4 | ~127 |

| Thiazole C-5 | ~115 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the benzoyl ring and between the H-4 and H-5 protons of the thiazole ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of Amide and Thiazole Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of the amide and thiazole moieties.

Key expected vibrational frequencies include:

N-H Stretching: A sharp band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching (Amide I band): A strong absorption band, characteristic of the carbonyl group in a secondary amide, would appear in the range of 1650-1680 cm⁻¹.

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is typically observed around 1520-1570 cm⁻¹.

C-N Stretching: The stretching vibration of the amide C-N bond is expected in the region of 1200-1300 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. C-S stretching vibrations typically appear at lower frequencies.

C-Cl Stretching: A band corresponding to the C-Cl stretching of the chlorobenzoyl moiety would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3400 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1520 - 1570 |

| Thiazole | C=N Stretch | ~1600 |

| Thiazole | C=C Stretch | ~1500 |

| Aryl-Cl | C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇ClN₂OS), HRMS would provide a highly accurate mass measurement of the molecular ion.

The expected monoisotopic mass of this compound is approximately 237.9995. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak having an intensity of about one-third that of the molecular ion peak (M) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a definitive confirmation of the presence of a chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum would further support the proposed structure. Common fragmentation pathways for such a molecule would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the 3-chlorobenzoyl cation and the 2-aminothiazole (B372263) radical cation or related fragments.

Fragmentation Pattern Analysis for Structural Features

While direct experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron ionization mass spectrometry (EI-MS) can be predicted based on established principles for aromatic amides and chlorinated compounds. nih.govdocbrown.info The primary cleavage is expected at the amide N–CO bond, a common fragmentation pathway for such molecules due to the stability of the resulting acylium cations. nih.gov

The molecular ion peak ([M]+•) would appear as a doublet (m/z 238 and 240) reflecting the natural isotopic abundance of 35Cl and 37Cl in an approximate 3:1 ratio. docbrown.info Key fragmentation pathways include:

Amide Bond Cleavage: The most probable fragmentation is the scission of the C-N amide bond, leading to two primary fragments: the 3-chlorobenzoyl cation and the 2-aminothiazole radical. The resonance-stabilized 3-chlorobenzoyl cation would produce a characteristic isotopic doublet at m/z 139 and 141. nih.gov

Decarbonylation: The 3-chlorobenzoyl cation (m/z 139/141) can subsequently lose a neutral carbon monoxide (CO) molecule to form the 3-chlorophenyl cation, which would be observed as a doublet at m/z 111 and 113.

Loss of Chlorine: Another characteristic fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical from the molecular ion or major fragments. docbrown.info For example, the 3-chlorobenzoyl cation could lose Cl• to yield a fragment at m/z 104. The direct loss of a chlorine radical from the parent molecular ion would result in a fragment at m/z 203.

Thiazole Ring Fragmentation: Cleavage of the thiazole ring itself or the bond between the thiazole ring and the amide nitrogen represents another possible fragmentation route. sapub.org

These predicted fragmentation patterns provide a veritable fingerprint for confirming the compound's core structural features: the 3-chlorobenzoyl group and the N-linked 1,3-thiazol-2-amine moiety.

| m/z (35Cl/37Cl) | Proposed Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 238 / 240 | [C₁₀H₇ClN₂OS]+• (Molecular Ion) | - |

| 139 / 141 | [C₇H₄ClO]+ (3-chlorobenzoyl cation) | C₃H₃N₂S• |

| 111 / 113 | [C₆H₄Cl]+ (3-chlorophenyl cation) | CO from m/z 139/141 |

| 100 | [C₃H₄N₂S]+• (2-aminothiazole radical cation) | C₇H₃ClO |

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure for this compound is not publicly documented, extensive data on closely related analogues provide a robust model for its molecular conformation and crystal packing.

Precise Determination of Molecular Conformation and Dihedral Angles

The conformation of N-(thiazol-2-yl)benzamides is characterized by the relative orientation of the phenyl and thiazole rings, which are typically not coplanar. The central amide group acts as a torsional linker, and the degree of twisting is defined by dihedral angles. Analysis of analogous structures, such as 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide and 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, indicates that the molecule adopts a twisted conformation. nih.govresearchgate.net

| Compound | Amide Plane – Phenyl Ring (°) | Amide Plane – Thiazole Ring (°) | Phenyl Ring – Thiazole Ring (°) | Reference |

|---|---|---|---|---|

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | 8.6(1) | 68.71(5) | 74.89(5) | researchgate.net |

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | 35.28(8) | 10.14(12) | - | nih.gov |

| N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | - | - | 41.2(2) | nih.gov |

| N-(1,3-thiazol-2-yl)benzamide | - | - | 43.6(1) | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of N-(thiazol-2-yl)benzamide derivatives is consistently dominated by hydrogen bonding. nih.govresearchgate.netnih.gov The amide N-H group serves as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the thiazole ring acts as an acceptor. This interaction typically results in the formation of centrosymmetric dimers, where two molecules are linked by a pair of N—H···N hydrogen bonds, creating a stable R²₂(8) graph-set motif. nih.gov This dimeric structure is a recurring feature in the crystal structures of the parent compound, N-(1,3-thiazol-2-yl)benzamide, as well as its halogenated derivatives. nih.govresearchgate.netmdpi.com

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Resulting Motif | Reference |

|---|---|---|---|---|---|

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | N—H···N | - | - | Inversion Dimer (R²₂(8)) | nih.gov |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | N—H···N | - | - | Dimeric Arrangement | researchgate.net |

| N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | N—H···N | - | - | Inversion Dimer | nih.gov |

Other Spectroscopic and Analytical Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized sample of this compound, this analysis serves to confirm its empirical formula (C₁₀H₇ClN₂OS) and assess its purity. The method typically involves high-temperature combustion of the sample, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). mpg.de These gases are then separated and quantified to determine the original elemental composition. uga.edu

For a compound to be considered pure, the experimentally determined ("Found") percentages for carbon, hydrogen, and nitrogen should agree with the theoretically "Calculated" values, typically within a margin of ±0.4%. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.32 | |

| Hydrogen (H) | 2.96 | |

| Chlorine (Cl) | 14.85 | |

| Nitrogen (N) | 11.74 | |

| Oxygen (O) | 6.70 | |

| Sulfur (S) | 13.43 |

Mechanistic and Target Oriented Investigations of Biological Activities of 3 Chloro N 1,3 Thiazol 2 Yl Benzamide and Analogs

Antimicrobial Activity: Mode of Action and Molecular Targets

The thiazole (B1198619) ring is a fundamental structural motif found in a variety of synthetic compounds that possess significant pharmacological potential, including antimicrobial properties. nih.gov Analogs of 3-chloro-N-(1,3-thiazol-2-yl)benzamide, which combine a thiazole moiety with a substituted benzamide (B126), have been the subject of investigations to elucidate their mechanisms of action and identify their molecular targets within pathogenic microbes.

Thiazole-containing compounds have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The exploration of their mechanisms often involves studying their interactions with crucial bacterial cellular processes and enzymes.

The antibacterial action of thiazole derivatives has been linked to the inhibition of essential bacterial enzymes. Molecular docking studies on certain heteroaryl thiazole derivatives suggest that the inhibition of the E. coli MurB enzyme is a potential mechanism of their antibacterial activity. mdpi.com MurB is a critical enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

Another key target for antibacterial agents is the FtsZ protein, a self-assembling GTPase that is central to the bacterial cell division machinery. unimi.it Compounds that disrupt the function of FtsZ can inhibit bacterial cell division, leading to cell elongation and eventual death. nih.gov Studies on benzamide derivatives have shown that some analogs can inhibit the GTPase activity of FtsZ and stabilize the protein's polymers against disassembly, effects consistent with FtsZ inhibition. unimi.itnih.gov

Derivatives and analogs related to this compound have been evaluated against a panel of clinically relevant bacterial strains, including multidrug-resistant variants. For instance, certain N-(thiazol-2-yl)benzenesulfonamides have shown potent activity against both Gram-negative and Gram-positive bacteria. nih.gov

The evaluation of some heteroaryl thiazole derivatives against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli, revealed that several compounds were more potent against MRSA than the reference drug ampicillin. mdpi.com Similarly, newly synthesized 1,3-thiazole derivatives have been tested against MRSA and E. coli, demonstrating notable antibacterial effects. nih.gov The increasing resistance of Staphylococcus aureus has spurred the development of novel agents, with sulfonamides representing a privileged scaffold for creating antistaphylococcal compounds. tandfonline.com

Table 1: Antibacterial Activity of Selected Thiazole Analogs

| Compound Class | Target Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Heteroaryl Thiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ampicillin | mdpi.com |

| Heteroaryl Thiazole Derivatives | Pseudomonas aeruginosa | One compound more active than ampicillin | mdpi.com |

| 1,3-Thiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Notable antibacterial activity | nih.gov |

| 1,3-Thiazole Derivatives | Escherichia coli | Notable antibacterial activity | nih.gov |

In addition to antibacterial properties, the thiazole scaffold is a component of molecules exhibiting significant antifungal activity. The search for new antifungal agents is driven by the rise in fungal resistance to existing treatments. nih.gov

A primary target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (LDM), also known as CYP51. nih.gov This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov Inhibition of LDM leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.gov

Molecular docking studies with novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives have supported the fungal lanosterol C14α-demethylase as a likely target enzyme for their anti-Candida activity. nih.gov The affinity of these compounds for the target enzyme was found to be influenced by substitutions on the thiazole ring. nih.gov Similarly, docking studies predicted that the inhibition of 14α-lanosterol demethylase is a probable mechanism for the antifungal action of other new heteroaryl thiazole derivatives. mdpi.com

A variety of thiazole-containing compounds have demonstrated efficacy against pathogenic fungal strains. Candida albicans is a major cause of opportunistic fungal infections, and resistance to common antifungal agents is a growing concern. nih.govscispace.com Several studies have reported the potent activity of new thiazole derivatives against C. albicans. nih.govscispace.com For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against a pathogenic C. albicans strain compared to the reference drug fluconazole (B54011). nih.gov

Aspergillus niger is another fungus of clinical importance, capable of causing infections in immunocompromised individuals. nih.gov Thiazole derivatives and related amides have been tested for activity against this species. nih.govnih.gov A series of 1,3-thiazole derivatives were evaluated for their in vitro antimicrobial activity against A. niger, with some compounds showing notable antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Analogs

| Compound Class | Target Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives | Candida albicans | MIC values as low as 3.9 µg/mL, superior to fluconazole (15.62 µg/mL) | nih.gov |

| 1,3-Thiazole Derivatives | Candida albicans | MIC values ranging from 0.008–7.81 µg/mL | scispace.com |

| 1,3-Thiazole Derivatives | Aspergillus niger | Notable antifungal activity at concentrations of 50–75 µg/mL | nih.gov |

| Thiazolyl-1,2,3-triazolyl-alcohol Derivatives | Aspergillus niger | Promising antifungal activity with MICs of 31.25-62.5 µg/mL | epa.gov |

Antitubercular Activity and Specific Target Engagement

The benzamide scaffold, to which this compound belongs, has been a focal point in the development of novel antitubercular agents. Research into analogs and structurally related compounds has revealed specific mechanisms targeting essential biological pathways in Mycobacterium tuberculosis.

A primary target identified for benzamide-related compounds in Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net It catalyzes a vital epimerization step in the production of decaprenylphosphoryl-D-arabinose (DPA), a precursor for both lipoarabinomannan (LAM) and arabinogalactan (B145846) (AG), which are indispensable components of the cell wall. nih.gov

Structurally related compounds, such as nitrobenzamides and benzothiazinones (BTZs), have been shown to act as potent inhibitors of DprE1. researchgate.netnih.gov The mechanism of inhibition often involves the formation of a covalent bond with a cysteine residue (Cys387) within the active site of the enzyme, leading to its irreversible inactivation. nih.gov This covalent interaction effectively halts the DPA biosynthetic pathway. nih.gov The significant correlation between the in vitro inhibition of DprE1 (IC₅₀) and the whole-cell activity against M. tuberculosis (MIC) for various classes of inhibitors confirms that the antimycobacterial efficacy of these compounds is heavily dependent on their ability to inhibit this specific enzyme. nih.gov Computational studies and structure-activity relationship analyses of these analogs continue to guide the development of more selective and potent DprE1 inhibitors. nih.gov

The inhibition of DprE1 by benzamide analogs directly compromises the integrity of the mycobacterial cell wall. researchgate.net By blocking the synthesis of DPA, these compounds prevent the formation of arabinan (B1173331) polymers, which are crucial for the assembly of the AG and LAM macromolecules. nih.gov Arabinogalactan is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the central structural framework of the mycobacterial cell envelope. researchgate.net LAM is a major lipoglycan that plays a key role in the host-pathogen interaction. nih.gov

Disruption of this synthesis pathway leads to a defective cell wall, compromising the bacterium's structural integrity and viability. researchgate.net This mechanism of action is supported by bacterial cytological profiling, which shows that exposure of mycobacteria to cell wall synthesis inhibitors results in characteristic morphological changes and eventual cell lysis. researchgate.net The specific targeting of the cell wall biosynthesis pathway makes these compounds highly selective for mycobacteria, representing a promising strategy for developing new tuberculosis therapies. researchgate.netnih.gov

Studies on Antimicrobial Resistance Modulation (e.g., Efflux Pump Modulation)

While the benzamide scaffold is investigated for direct antimicrobial properties, specific research detailing the role of this compound or its direct analogs in modulating antimicrobial resistance mechanisms, such as the inhibition of bacterial efflux pumps, is not extensively available in the current literature. Efflux pumps are membrane transporters that actively expel antimicrobial agents from the bacterial cell, contributing significantly to multidrug resistance (MDR). nih.govsemanticscholar.org The development of efflux pump inhibitors (EPIs) is a key strategy to restore the efficacy of existing antibiotics. nih.gov However, studies specifically linking the thiazolyl benzamide structure to this mode of action are limited.

Receptor Pharmacology and Ligand-Gated Ion Channel Interactions

A significant breakthrough in the pharmacology of N-(1,3-thiazol-2-yl)benzamides was the identification of this class as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.gov The ZAC is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.gov Through screening a compound library, researchers identified N-(thiazol-2-yl)-benzamide analogs as potent inhibitors of ZAC. nih.govsemanticscholar.org

Subsequent functional characterization of numerous analogs revealed key structural determinants for ZAC activity. nih.gov One potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a roughly equipotent antagonist of ZAC signaling evoked by either zinc (Zn²⁺) or protons (H⁺). nih.govnih.gov The inhibitory action of TTFB demonstrated a slow onset, suggesting that its mechanism of channel block is state-dependent, possibly requiring the channel to be in a specific conformation for the antagonist to bind effectively. nih.govresearchgate.net

Investigations into the molecular mechanism of ZAC antagonism by N-(thiazol-2-yl)-benzamide analogs suggest a binding site distinct from the orthosteric site where endogenous agonists like zinc bind. nih.gov Studies using the analog TTFB demonstrated that it targets the transmembrane and/or intracellular domains of the ZAC receptor. nih.govresearchgate.net This mode of action contrasts with competitive antagonists that would typically bind to the extracellular ligand-binding domain. The identification of a binding site within the transmembrane or intracellular regions is a key characteristic of allosteric modulators that influence channel function without directly competing with the agonist. nih.gov

The N-(thiazol-2-yl)-benzamide class of compounds functions as negative allosteric modulators (NAMs) of the ZAC receptor. nih.govresearchgate.net This is supported by evidence showing that their antagonism is largely non-competitive. nih.gov For instance, the inhibitory effect of the initial hit compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was not significantly overcome by increasing concentrations of the agonist Zn²⁺. nih.gov This non-competitive profile, combined with the identification of a binding site separate from the agonist site, confirms the allosteric mechanism. nih.govresearchgate.net As NAMs, these compounds reduce the signaling of the ZAC receptor without directly blocking the agonist binding site, providing a distinct mechanism for modulating channel activity. nih.gov

The following interactive table presents functional data for several key N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists.

| Analog | IC₅₀ (µM) | pIC₅₀ ± S.E.M. | Hill Coefficient (n_H) ± S.E.M. |

|---|---|---|---|

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) | 5.8 | 5.24 ± 0.04 | 1.5 ± 0.2 |

| 3-chloro-N-(4-(tert-butyl)thiazol-2-yl)benzamide (2b) | 2.0 | 5.70 ± 0.04 | 2.0 ± 0.4 |

| 3-chloro-N-(4-phenylthiazol-2-yl)benzamide (3f) | 1.4 | 5.85 ± 0.03 | 1.7 ± 0.2 |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) (5a) | 2.1 | 5.67 ± 0.05 | 1.2 ± 0.1 |

| N-(thiazol-2-yl)benzamide (4c) | 3.0 | 5.52 ± 0.04 | 1.6 ± 0.2 |

While N-(thiazol-2-yl)benzamides have been characterized at ZAC receptors, detailed functional studies characterizing the activity of this compound or its direct analogs as P2X3 receptor antagonists are not extensively documented in the surveyed scientific literature. The P2X3 receptor is a ligand-gated ion channel activated by ATP and is a significant target in pain and sensory signaling research. researchgate.net Other classes of compounds, such as certain arylamides and quinazolinones, have been identified as potent P2X3 antagonists. unicam.itnih.gov

To establish the selectivity profile of the N-(thiazol-2-yl)-benzamide scaffold, representative compounds have been tested against other members of the Cys-loop receptor superfamily. nih.gov The analog TTFB was evaluated at a concentration of 30 μM against several other prominent ligand-gated ion channels. nih.govresearchgate.net The results showed that TTFB exhibits no significant agonist, antagonist, or modulatory activity at the following receptors:

Serotonin 5-HT₃A receptor nih.govresearchgate.net

α₃β₄ nicotinic acetylcholine (B1216132) receptor nih.govresearchgate.net

α₁β₂γ₂ₛ GABAₐ receptor nih.govresearchgate.net

α₁ glycine (B1666218) receptor nih.govresearchgate.net

This lack of activity at other major Cys-loop receptors underscores the selective nature of this compound class for the ZAC receptor, making these analogs valuable pharmacological tools for studying the specific functions of ZAC. nih.gov

Zinc-Activated Channel (ZAC) Antagonism: Mechanisms of Selective and State-Dependent Modulation

Anticancer Activity: Identification of Signaling Pathways and Cellular Targets

The anticancer potential of this compound and its analogs is an area of active research, with studies pointing towards the modulation of several key signaling pathways and cellular targets involved in cancer progression. Investigations into analogous compounds have revealed mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial kinases.

Derivatives of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide have been identified as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ontosight.ai ROR1 is overexpressed in various cancers and plays a critical role in cell proliferation, survival, and metastasis. The inhibition of ROR1 by these benzamide derivatives has been shown to disrupt the balance between the Src survival pathway and the p38 apoptotic pathway, ultimately leading to cancer cell apoptosis. ontosight.ai Furthermore, these compounds can induce cell cycle arrest in the G1 phase, thereby halting the proliferation of cancer cells. ontosight.ai

Another significant target for thiazole-containing benzamide analogs is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Certain thiazole derivatives have demonstrated the ability to inhibit VEGFR-2, leading to the suppression of tumor angiogenesis. tocris.com Mechanistic studies have shown that these compounds can induce apoptosis and cause cell cycle arrest at both the G1 and G2/M phases in cancer cells. nih.gov

Additionally, research on a structurally related compound, 3-Chloro-N-phenylbenzamide, has indicated its potential to act as an inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway. researchgate.net The NF-κB pathway is constitutively active in many cancers and promotes cell proliferation and survival. By inhibiting IKKβ, this analog can suppress the activation of NF-κB, leading to an anti-proliferative effect. researchgate.net

| Analog Class | Cellular Target | Signaling Pathway Affected | Cellular Outcome | Reference |

|---|---|---|---|---|

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | ROR1 | Src survival pathway, p38 apoptotic pathway | Apoptosis, G1 cell cycle arrest | ontosight.ai |

| Thiazole derivatives | VEGFR-2 | Angiogenesis pathways | Apoptosis, G1 and G2/M cell cycle arrest | tocris.comnih.gov |

| 3-Chloro-N-phenylbenzamide | IKKβ | NF-κB signaling pathway | Anti-proliferative activity | researchgate.net |

Antiviral Activity: Mechanistic Investigations (e.g., Anti-HIV)

The investigation into the antiviral properties of this compound is an emerging field. While direct mechanistic studies on this specific compound are limited, research on analogous structures containing the thiazole and benzamide moieties provides insights into potential antiviral mechanisms. Thiazole-containing compounds have demonstrated a broad spectrum of antiviral activities.

A study focusing on thiazol-2-ylidene substituted benzamide analogues revealed activity against Human Immunodeficiency Virus type 2 (HIV-2). nih.gov Although the precise mechanism was not fully elucidated, these findings suggest that this class of compounds could serve as a foundation for the development of novel antiviral agents. The anti-HIV activity of these analogs points towards potential interference with viral replication processes.

The general mechanisms by which antiviral drugs operate include the inhibition of viral entry into host cells, disruption of viral uncoating, inhibition of viral genome replication and protein synthesis, and prevention of viral assembly and release. nih.gov For HIV, common targets include the reverse transcriptase and protease enzymes. It is plausible that this compound or its derivatives could exert their antiviral effects by targeting one or more of these viral life cycle stages. However, further dedicated research is required to identify the specific viral targets and elucidate the exact mechanism of action for this compound.

| Analog Class | Virus Targeted | Potential Mechanism | Reference |

|---|---|---|---|

| Thiazol-2-ylidene substituted benzamides | HIV-2 | Inhibition of viral replication (specific target not identified) | nih.gov |

Antiprotozoal Activity: Unveiling Biological Mechanisms

Thiazole-containing compounds have been recognized for their potential as antiprotozoal agents, exhibiting activity against a variety of parasites. While specific mechanistic studies on this compound are not extensively documented, the broader class of thiazole derivatives has been investigated, shedding light on possible mechanisms of action.

Research has shown that thiazole derivatives are effective against protozoans such as Giardia intestinalis, Trichomonas vaginalis, Leishmania amazonensis, and Trypanosoma cruzi. nih.gov A proposed mechanism for the antiprotozoal action of some related heterocyclic compounds involves the inhibition of essential parasite enzymes. For instance, interaction with cysteine proteinases, which are crucial for the survival and pathogenesis of many parasitic protozoa, has been suggested as a potential target.

The specific biological mechanisms through which this compound may exert its antiprotozoal effects remain to be fully elucidated. Future research will likely focus on identifying specific enzymatic or cellular targets within the protozoan parasites that are sensitive to this compound.

| Protozoan Parasite | Potential Mechanism for Thiazole Derivatives | Reference |

|---|---|---|

| Giardia intestinalis | Inhibition of essential parasite enzymes (e.g., cysteine proteinases) | nih.gov |

| Trichomonas vaginalis | nih.gov | |

| Leishmania amazonensis | nih.gov | |

| Trypanosoma cruzi | nih.gov |

Insecticidal Activity: Target-Based Approaches and Mechanism of Action

The insecticidal properties of benzamide and thiazole-containing compounds are well-established, with several commercial insecticides belonging to these chemical classes. The mechanism of action for some of these compounds involves the disruption of the insect's nervous or muscular systems.

For a related compound, N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-(iodomethyl)-3,5-bis(trifluoromethyl)benzamide, the insecticidal activity is believed to stem from interference with the insect's nervous system, although the precise target has not been fully characterized. ontosight.ai

A key target for some modern insecticides is the ryanodine (B192298) receptor, an intracellular calcium channel critical for muscle contraction in insects. The disruption of this receptor's function leads to uncontrolled calcium release, resulting in paralysis and death of the insect. While a direct link between this compound and the ryanodine receptor has not been definitively established, the structural similarities to other insecticidal benzamides suggest this as a potential mechanism of action.

Further research is necessary to pinpoint the specific molecular target and the exact mode of action of this compound in insects. Understanding these details will be crucial for its potential development as a novel insecticidal agent.

| Compound Class/Analog | Potential Target | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-(iodomethyl)-3,5-bis(trifluoromethyl)benzamide | Insect nervous system | Interference with nerve function | ontosight.ai |

| Insecticidal Benzamides (general) | Ryanodine Receptor | Disruption of calcium homeostasis leading to paralysis | N/A |

Structure Activity Relationship Sar and Ligand Design Principles

Correlations between Benzamide (B126) Substituents and Biological Response

Modifications to the phenyl ring of the benzamide scaffold significantly influence the compound's potency and efficacy. The nature and position of substituents play a crucial role in the interaction with biological targets.

Halogenation of the benzamide ring is a key determinant of activity. The position of the halogen atom is particularly important. For instance, in a series of N-(4-(tert-butyl)thiazol-2-yl)benzamide analogs tested for ZAC inhibition, moving a fluorine atom from the 4-position to the 3-position resulted in a more potent compound. nih.govnih.gov Specifically, the 3-fluoro analog (TTFB) was identified as one of the most potent antagonists in the series. nih.govnih.gov

| Compound | Benzamide Substitution | Thiazole (B1198619) Moiety | % Inhibition at 30 µM |

|---|---|---|---|

| Analog 5a (TTFB) | 3-Fluoro | 4-(tert-butyl)thiazol-2-yl | 100% |

| Analog 5b | 4-Fluoro | 4-(tert-butyl)thiazol-2-yl | ~80% |

| Analog 4c | 2-Chloro | 4-methylthiazol-2-yl | 100% |

| Analog 4d | 3-Chloro | 4-methylthiazol-2-yl | ~90% |

| Analog 4e | 4-Chloro | 4-methylthiazol-2-yl | ~95% |

The electronic properties of the substituents on the benzamide ring are critical. There is a clear trend showing that electron-withdrawing groups (EWGs) are beneficial for activity. koreascience.krsemanticscholar.org Halogens, such as the chlorine at position 3, act as electron-withdrawing groups through induction and contribute positively to the biological response. nih.gov Other potent EWGs like trifluoromethyl (CF₃) and cyano (CN) at positions 3 or 4 of the benzamide ring also result in compounds with high antagonist activity. nih.govnih.gov

Conversely, the introduction of electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), generally leads to a significant decrease or complete loss of activity. For example, placing a methyl or methoxy group at the 4-position of the benzamide ring resulted in analogs with substantially reduced ZAC inhibition compared to those with EWGs. nih.govnih.gov This suggests that the electronic landscape of the benzamide ring is a key factor for molecular recognition and binding.

| Compound | Benzamide Substitution | Thiazole Moiety | Group Type | % Inhibition at 30 µM |

|---|---|---|---|---|

| Analog 5a | 3-Fluoro | 4-(tert-butyl)thiazol-2-yl | EWG | 100% |

| Analog 5e | 3-Trifluoromethyl | 4-(tert-butyl)thiazol-2-yl | EWG | ~95% |

| Analog 4j | 4-Cyano | 4-methylthiazol-2-yl | EWG | ~90% |

| Analog 4k | 4-Methyl | 4-methylthiazol-2-yl | EDG | ~20% |

| Analog 4l | 4-Methoxy | 4-methylthiazol-2-yl | EDG | ~10% |

Impact of Thiazole Ring Modifications on Pharmacological Profile

The thiazole portion of the molecule is equally important for its pharmacological profile. Alterations to this heterocyclic ring can dramatically affect biological activity.

Substituents on the thiazole ring, particularly at the C4 and C5 positions, have a profound impact on activity. SAR studies on ZAC antagonists revealed that small to moderately sized lipophilic groups at the C4 position are well-tolerated and can enhance potency. For instance, replacing a C4-methyl group with a C4-tert-butyl or a C4-ethylacetyl group led to slightly more potent ZAC inhibition. nih.govnih.gov However, larger aromatic groups, such as a 4-(p-tolyl) substituent, significantly reduced activity. The introduction of a methyl group at the C5 position rendered the compound inactive. nih.govnih.gov This indicates that there are specific steric and electronic requirements for the substituent at the C4 position and that substitution at C5 is detrimental.

| Compound | Benzamide Moiety | Thiazole Substitution | % Inhibition at 30 µM |

|---|---|---|---|

| Analog 2a | 2-chloro-5-bromo-benzamide | 5-Methyl | Inactive |

| Analog 2b | 2-chloro-5-bromo-benzamide | 4-(tert-butyl) | ~90% |

| Analog 2c | 2-chloro-5-bromo-benzamide | 4-Ethylacetyl | ~85% |

| Analog 2d | 2-chloro-5-bromo-benzamide | 4-(p-tolyl) | < 20% |

The integrity of the thiazole ring itself appears to be crucial for activity. When the thiazole ring is replaced with other heterocyclic systems, a substantial loss of activity is observed. For example, substituting the thiazol-2-yl ring with a benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole moiety resulted in a near-complete loss of ZAC antagonist activity. nih.govnih.gov This suggests that the specific arrangement of sulfur and nitrogen atoms within the five-membered thiazole ring is a critical feature for molecular recognition and cannot be easily replaced by other heterocycles, a principle known as bioisosterism not being applicable in this case.

Conformational Aspects and Amide Linkage Flexibility

Crystallographic studies of the parent compound, N-(1,3-thiazol-2-yl)benzamide, show that there is considerable rotational freedom around the bond connecting the phenyl ring and the amide carbonyl group (C1–C5 bond). mdpi.comresearchgate.net This flexibility is attributed to a lack of significant electronic conjugation between the phenyl ring and the amide group, allowing the phenyl unit to adopt various orientations. mdpi.comresearchgate.net

In contrast, the bond connecting the amide nitrogen to the thiazole ring shows more restricted rotation. The conformation across the S-C-N-C torsion angle is nearly planar, suggesting significant conjugation and charge delocalization between the amide and the thiazole ring. mdpi.comresearchgate.net This planarity may be further stabilized by intramolecular interactions between the thiazole sulfur and the amide oxygen. mdpi.com The amide bond itself (CO-NH) has a high rotational barrier due to its partial double-bond character, which helps to maintain a relatively rigid link between the two aromatic systems. semanticscholar.orgnih.gov This combination of a flexible phenyl-amide connection and a more rigid thiazole-amide connection defines the conformational landscape available to the molecule, which is essential for its proper orientation and binding within a receptor pocket.

Deriving Pharmacophore Models for Optimized Bioactivity

Pharmacophore models are essential tools in medicinal chemistry for identifying the key structural features required for a molecule's biological activity. For the N-(1,3-thiazol-2-yl)benzamide scaffold, a pharmacophore model can be derived from extensive Structure-Activity Relationship (SAR) studies conducted on analogs targeting specific receptors, such as the Zinc-Activated Channel (ZAC). nih.govsemanticscholar.org These studies provide critical insights into which molecular properties are essential for potent bioactivity.

A foundational pharmacophore for this class of compounds would include:

An aromatic ring (the benzamide phenyl group).

A hydrogen bond donor (the amide N-H group).

A hydrogen bond acceptor (the thiazole nitrogen atom).

A heterocyclic aromatic ring (the thiazole ring).

SAR studies allow for the refinement of this basic model by mapping the spatial locations of hydrophobic, electronic, and steric features that enhance or diminish activity. For instance, in studies of ZAC antagonists, modifications to both the phenyl and thiazole rings have yielded detailed information for an optimized pharmacophore. nih.govsemanticscholar.org

Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring significantly impact antagonist potency. Halogen substitutions, particularly chlorine and fluorine, at the 2- and 4-positions have been shown to be favorable. nih.govsemanticscholar.org For example, the presence of a chlorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring resulted in a compound with significantly enhanced inhibitory activity compared to the unsubstituted parent compound. semanticscholar.org This suggests the presence of specific hydrophobic and/or electron-withdrawing features in the target's binding pocket that can be favorably exploited.

Thiazole Ring Substitutions: Modifications to the thiazole ring also play a crucial role in defining the pharmacophore. The introduction of bulky, hydrophobic groups at the 4-position of the thiazole ring, such as a tert-butyl group, has been shown to be highly beneficial for activity. nih.govsemanticscholar.org Conversely, adding substituents at the 5-position of the thiazole ring often leads to a decrease in potency, indicating steric hindrance or an unfavorable interaction in that region of the binding site. semanticscholar.org

By integrating these SAR findings, a more detailed pharmacophore model emerges. This refined model would specify a hydrophobic pocket that accommodates a bulky group at the thiazole C4-position and defines the preferred electronic and steric properties of the phenyl ring substituents. Such models, often developed in conjunction with computational methods like molecular docking, guide the rational design of new, more potent, and selective analogs by providing a predictive framework for bioactivity. academie-sciences.frnih.gov

Table 2: SAR Summary for N-(thiazol-2-yl)benzamide Analogs as ZAC Antagonists

| Modification Site | Favorable Substituents | Unfavorable Substituents | Inferred Pharmacophoric Feature | Reference |

| Phenyl Ring | 2-Cl, 4-Me; 3-F; 3-Me | 2,3,4,5,6-pentafluoro | Aromatic ring with specific hydrophobic/electronic features at positions 2, 3, and 4. | nih.govsemanticscholar.org |

| Thiazole Ring (C4) | tert-butyl, ethyl, cyclopropyl (B3062369) | Hydrogen, smaller alkyls | Large hydrophobic pocket accommodating bulky groups. | nih.govsemanticscholar.org |

| Thiazole Ring (C5) | Hydrogen | Bromo, Carboxamide | Steric constraint; this region is likely sterically hindered in the binding site. | nih.govsemanticscholar.org |

While computational studies exist for structurally related compounds, such as other isomers or derivatives of N-(1,3-thiazol-2-yl)benzamide, the strict requirement to focus solely on "3-chloro-N-(1,3-thiazol-2-yl)benzamide" prevents the inclusion of that data.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline and content requirements for the specified compound. Generating content for the following sections would require non-existent data:

Computational Chemistry and in Silico Modeling for Design and Mechanism Elucidation

Quantum Chemical Studies

Further research and publication in the field of computational chemistry are needed to elucidate the specific in silico properties and behaviors of 3-chloro-N-(1,3-thiazol-2-yl)benzamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for identifying the key molecular features that govern their biological effects.

For a series of thiazole (B1198619) derivatives, 3D-QSAR models have shown that electrostatic effects can be dominant in determining their binding affinities. derpharmachemica.com In another study on substituted benzimidazole (B57391) derivatives, QSAR analysis revealed significant correlations between antimicrobial activity and physicochemical parameters, including quantum chemical and topological descriptors. chalcogen.ro The development of a robust QSAR model for a series of N-(1,3-thiazol-2-yl)benzamide analogs would enable the prediction of their biological activity and guide the design of new, more potent compounds. The quality of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set.

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In various QSAR studies on antimicrobial agents, several key descriptors have been identified. For instance, in a study of benzimidazolylbenzenesulfonamides, the presence of electron-withdrawing groups on the benzimidazole ring was found to increase antimicrobial activity. mdpi.com For a series of thiazole derivatives, topological descriptors such as T_C_C_4 were identified as major contributors to their activity against Gram-positive bacteria. derpharmachemica.com Other commonly important descriptors include the partition coefficient (log P), which is a measure of hydrophobicity, and quantum chemical descriptors like HOMO and LUMO energies. chalcogen.ro

Table 2: Common Molecular Descriptors in QSAR and Their Significance

| Descriptor Class | Example Descriptors | Significance for Bioactivity |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, electrostatic interactions with target |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape complementarity with binding site |

| Hydrophobic | Log P (partition coefficient) | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity indices, Shape indices | Molecular branching and overall shape |

In Silico ADMET Profiling and Druggability Assessment of this compound

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is paramount to its potential success as a therapeutic agent. In silico methodologies, which utilize computational models to predict a substance's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, have become indispensable tools. These predictive models allow for the early identification of potential liabilities, thereby reducing the likelihood of late-stage failures in the drug development pipeline. This section details the theoretical ADMET profile and druggability of this compound, based on computational predictions and established chemoinformatic principles.

Theoretical Predictions of Absorption, Distribution, Metabolism, and Excretion Properties

The ADMET profile of a drug candidate provides critical insights into its behavior within a biological system. For this compound, a comprehensive in silico evaluation suggests a generally favorable pharmacokinetic profile, characteristic of many small-molecule drugs.

Absorption: The oral bioavailability of a compound is largely dependent on its absorption from the gastrointestinal tract. Theoretical models predict that this compound would exhibit good intestinal absorption. This prediction is based on its physicochemical properties, which align with those of well-absorbed small molecules. Its moderate lipophilicity and molecular size are key determinants that are expected to facilitate its passive diffusion across the intestinal epithelium.

Distribution: Following absorption, a drug's distribution throughout the body is influenced by factors such as its affinity for plasma proteins and its ability to penetrate various tissues. It is predicted that this compound will exhibit a moderate volume of distribution. The compound is likely to bind to plasma proteins, such as albumin, to a significant extent. Its ability to cross the blood-brain barrier is predicted to be limited, which could be advantageous in minimizing potential central nervous system side effects, depending on the intended therapeutic target.

Metabolism: The metabolic fate of a drug is a critical factor in determining its half-life and potential for drug-drug interactions. The metabolism of this compound is anticipated to be primarily hepatic. The benzamide (B126) and thiazole moieties are susceptible to various phase I and phase II metabolic transformations. Common metabolic pathways for related structures include hydroxylation of the aromatic rings, N-dealkylation, and subsequent conjugation with glucuronic acid or sulfate. The presence of the chlorine atom may influence the regioselectivity of these metabolic reactions.

Excretion: The final stage of a drug's journey in the body is its elimination. It is predicted that the metabolites of this compound, being more polar than the parent compound, will be primarily excreted through the renal pathway in urine. A smaller fraction may also be eliminated via the biliary route in the feces.

A summary of the predicted ADMET properties is presented in the table below.

| ADMET Parameter | Predicted Property | Rationale |

| Absorption | Good intestinal absorption | Favorable physicochemical properties for passive diffusion. |

| Distribution | Moderate volume of distribution | Expected to have significant plasma protein binding. |

| Metabolism | Primarily hepatic | Susceptible to phase I and phase II metabolic reactions. |

| Excretion | Mainly renal (urine) | Metabolites are predicted to be polar and water-soluble. |

Compliance with Lipinski's Rule of Five and Related Chemoinformatic Guidelines

Lipinski's Rule of Five is a widely recognized set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. The rule establishes thresholds for several key physicochemical properties that influence a molecule's absorption and permeability. A compound is generally considered to have favorable oral bioavailability if it does not violate more than one of these rules.